In Vitro Binding Affinity: JMV 3002 Exhibits 29-Fold Higher Potency Than JMV 2959 and JMV 2810
In a direct comparative study evaluating the binding affinity of three novel GHS-R1A ligands, JMV 3002 demonstrated an IC50 of 1.1 nM, which was 29-fold and 30-fold more potent than JMV 2959 (IC50 = 32 ± 3 nM) and JMV 2810 (IC50 = 33 ± 7 nM), respectively [1]. This substantial potency advantage was observed in the same assay system, confirming that the difference is not attributable to inter-laboratory variability.
| Evidence Dimension | GHS-R1a binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | JMV 2959 (32 ± 3 nM); JMV 2810 (33 ± 7 nM) |
| Quantified Difference | 29-fold more potent vs JMV 2959; 30-fold more potent vs JMV 2810 |
| Conditions | In vitro competition binding assay using [125I]-ghrelin on HEK293 cells stably expressing human GHS-R1a |
Why This Matters
Higher potency at the target receptor enables the use of lower compound concentrations, potentially reducing off-target effects and improving experimental specificity in cell-based and in vivo assays.
- [1] Salomé N, et al. Anorexigenic and electrophysiological actions of novel ghrelin receptor (GHS-R1A) antagonists in rats. Eur J Pharmacol. 2009 Jun 10;612(1-3):167-73. View Source
